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Compound of Interest

Compound Name: 5-Aminofluorescein

Cat. No.: B015267

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a versatile fluorescent probe derived from fluorescein, one of
the most widely used fluorophores in biological research. The presence of a primary amine
group allows for its covalent conjugation to a variety of biomolecules, including antibodies,
peptides, and oligonucleotides, making it an invaluable tool for visualizing and tracking these
molecules in fluorescence microscopy applications. This document provides detailed
application notes and experimental protocols for the use of 5-Aminofluorescein in various
fluorescence microscopy techniques.

Physicochemical Properties of 5-Aminofluorescein

5-Aminofluorescein exhibits photophysical properties that are characteristic of fluorescein
derivatives, with excitation and emission maxima in the blue-green region of the visible
spectrum. A summary of its key quantitative data is presented in the table below for easy
reference and comparison.

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b015267?utm_src=pdf-interest
https://www.benchchem.com/product/b015267?utm_src=pdf-body
https://www.benchchem.com/product/b015267?utm_src=pdf-body
https://www.benchchem.com/product/b015267?utm_src=pdf-body
https://www.benchchem.com/product/b015267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value Reference(s)
Molecular Weight 347.32 g/mol [1112][3]
Excitation Maximum (Aex) ~490-495 nm [41[5]
Emission Maximum (Aem) ~515-535 nm [41[5]

o . ~75,000 cm~M~1 (in 0.1 M
Molar Extinction Coefficient ()

NaOH)
Quantum Yield (&) 0.008 (in water) 6]
0.67 (in DMSO) [6]
0.61 (in Acetone) [6]

Experimental Protocols
Conjugation of 5-Aminofluorescein to Antibodies

This protocol describes the covalent labeling of antibodies with 5-Aminofluorescein. The
primary amine of 5-AF can be reacted with various functional groups on the antibody, most
commonly the carboxylic acid groups after activation. For this protocol, we will focus on a
carbodiimide-mediated reaction to form a stable amide bond.

Materials:

Antibody to be labeled (in an amine-free buffer, e.g., PBS)
e 5-Aminofluorescein (5-AF)

e N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)

e N-Hydroxysuccinimide (NHS)
¢ Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

o Reaction Buffer: 0.1 M MES buffer, pH 6.0
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Quenching Buffer: 1 M Tris-HCI, pH 8.0
Purification column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

Antibody Preparation:
o Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.
Activation of Antibody Carboxyl Groups:

o Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody
solution.

o Incubate for 15-30 minutes at room temperature with gentle stirring.
Preparation of 5-AF Solution:

o Dissolve 5-Aminofluorescein in anhydrous DMF or DMSO to a concentration of 10
mg/mL. This should be done immediately before use.

Conjugation Reaction:

o Add a 10- to 20-fold molar excess of the 5-AF solution to the activated antibody solution.
The optimal molar ratio should be determined empirically for each antibody.[7][8]

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
protected from light, with gentle stirring.

Quenching the Reaction:
o Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
o Incubate for 30 minutes at room temperature.

Purification of the Conjugate:
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o Separate the 5-AF-labeled antibody from unreacted dye and byproducts using a gel
filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

o Collect the fractions containing the labeled antibody (typically the first colored fractions to
elute).

o Characterization and Storage:

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for protein) and 490 nm (for 5-AF).

o Store the labeled antibody at 4°C, protected from light. For long-term storage, add a
cryoprotectant like glycerol and store at -20°C.

Diagram: Antibody Labeling Workflow
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Caption: Workflow for conjugating 5-Aminofluorescein to an antibody.

Labeling of Amine-Modified Oligonucleotides

This protocol details the labeling of oligonucleotides that have been synthesized with a primary
amine modification, typically at the 5' or 3' end.

Materials:
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o Amine-modified oligonucleotide

* 5-Aminofluorescein (activated as an NHS-ester, or used with a crosslinker)

o For NHS-ester chemistry: 5-AF N-hydroxysuccinimidyl ester

o For carbodiimide chemistry: 5-Aminofluorescein, EDC, and NHS

e Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0[9]
e Anhydrous DMF or DMSO

o Ethanol (70% and 100%)

» 3 M Sodium Acetate

 Purification system (e.g., HPLC or gel electrophoresis)

Protocol:

Oligonucleotide Preparation:

o Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-
5 mg/mL.

5-AF-NHS Ester Preparation (if not pre-activated):

o To activate 5-AF, dissolve it in anhydrous DMF or DMSO with equimolar amounts of EDC
and NHS. Allow this reaction to proceed for 1 hour at room temperature to form the 5-AF-
NHS ester.

Conjugation Reaction:

o Add a 10- to 50-fold molar excess of the 5-AF-NHS ester solution to the oligonucleotide
solution.

o Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

Purification of Labeled Oligonucleotide:
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o Precipitate the oligonucleotide by adding 1/10th volume of 3 M Sodium Acetate and 3
volumes of cold 100% ethanol.

o Incubate at -20°C for at least 1 hour.
o Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air-dry the pellet.

o For higher purity, use reverse-phase HPLC or denaturing polyacrylamide gel
electrophoresis (PAGE) to separate the labeled oligonucleotide from the unlabeled and
free dye.

e Quantification and Storage:
o Resuspend the purified, labeled oligonucleotide in nuclease-free water or TE buffer.

o Determine the concentration and labeling efficiency by measuring the absorbance at 260
nm (for oligonucleotide) and 490 nm (for 5-AF).

o Store the labeled oligonucleotide at -20°C.

Diagram: Oligonucleotide Labeling Workflow
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Caption: Workflow for labeling an amine-modified oligonucleotide with 5-AF.

Applications in Fluorescence Microscopy
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Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of a target

protein using a specific antibody. 5-AF labeled antibodies can be used in both direct and

indirect IF. The following is a protocol for indirect immunofluorescence.

Materials:

Cells grown on coverslips

Fixation Buffer: 4% paraformaldehyde in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% BSA or 10% normal goat serum in PBS

Primary antibody (unlabeled)

5-AF labeled secondary antibody (specific to the host species of the primary antibody)
Wash Buffer: PBS

Antifade mounting medium

DAPI or Hoechst stain for nuclear counterstaining (optional)

Protocol:

Cell Preparation:

o Wash cells grown on coverslips twice with PBS.

Fixation:

o Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.[10][11][12]

o Wash three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):
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o Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.[12]

o Wash three times with PBS for 5 minutes each.

Blocking:

o Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific
antibody binding.[10][12]

Primary Antibody Incubation:

o Dilute the primary antibody in Blocking Buffer to its optimal concentration.

o Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or
overnight at 4°C.[10][12]

Washing:

o Wash three times with PBS for 5 minutes each to remove unbound primary antibody.

Secondary Antibody Incubation:

o Dilute the 5-AF labeled secondary antibody in Blocking Buffer.

o Incubate the cells with the secondary antibody solution for 1 hour at room temperature,
protected from light.[10][12]

Final Washes and Counterstaining:

o Wash three times with PBS for 5 minutes each, protected from light.

o If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.

o Wash twice with PBS.

Mounting and Imaging:

o Mount the coverslip onto a microscope slide using an antifade mounting medium.
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o Image using a fluorescence microscope with appropriate filters for 5-AF (e.g., a FITC filter
set).

Diagram: Indirect Immunofluorescence Workflow
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Caption: Workflow for indirect immunofluorescence using a 5-AF labeled secondary antibody.

Fluorescence In Situ Hybridization (FISH)
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FISH is a powerful technique to visualize specific DNA or RNA sequences within cells or
tissues. 5-AF labeled oligonucleotide probes can be used for this purpose.

Materials:

e Cells or tissue sections on slides

o 5-AF labeled oligonucleotide probe

o Hybridization Buffer (containing formamide and SSC)

o Wash Buffers (e.g., 2x SSC, 0.1x SSC)

e Denaturation solution (e.g., 70% formamide in 2x SSC)

o Ethanol series (70%, 90%, 100%)

e DAPI for nuclear counterstaining

e Antifade mounting medium

Protocol:

e Sample Preparation:

o Fix and permeabilize cells or tissue sections according to standard protocols to ensure
probe accessibility.[13]

e Pre-hybridization Treatment:

o Dehydrate the sample through an ethanol series and air dry.

e Denaturation:

o Denature the cellular DNA/RNA by incubating the slides in the denaturation solution at 70-
75°C for 2-5 minutes.[13][14]

o Immediately dehydrate the slides through a cold ethanol series and air dry.
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e Hybridization:
o Apply the 5-AF labeled probe, diluted in hybridization buffer, to the slide.
o Cover with a coverslip and seal to prevent evaporation.
o Incubate in a humidified chamber at 37°C overnight.[13]
o Post-Hybridization Washes:
o Carefully remove the coverslip.

o Wash the slides in a series of stringent wash buffers (e.g., 0.4x SSC at 72°C) to remove
non-specifically bound probe, followed by less stringent washes (e.g., 2x SSC at room
temperature).[15]

» Counterstaining and Mounting:

o Stain the nuclei with DAPI.

o Mount the slides with an antifade mounting medium.
e Imaging:

o Visualize the fluorescent signal using a fluorescence microscope with appropriate filter
sets for 5-AF and DAPI.

Diagram: Fluorescence In Situ Hybridization (FISH) Workflow
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Caption: Workflow for Fluorescence In Situ Hybridization (FISH) using a 5-AF labeled probe.

Flow Cytometry

Flow cytometry is a technique used to analyze the physical and chemical characteristics of
single cells as they pass through a laser beam. Cells can be labeled with 5-AF conjugated
antibodies to identify and quantify specific cell populations based on the expression of cell
surface or intracellular markers.

Logical Relationship: Flow Cytometry Analysis
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The core principle of flow cytometry involves the sequential analysis of individual cells. A single-
cell suspension is stained with a fluorescently labeled antibody (e.g., 5-AF conjugate). These
cells are then hydrodynamically focused into a single file stream and passed through one or
more laser beams. The scattered light provides information about the cell's size and granularity,
while the fluorescence emission, detected by photomultiplier tubes, indicates the presence and
abundance of the target antigen.

Diagram: Flow Cytometry Principle
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Caption: Principle of flow cytometry using a 5-AF labeled antibody for cell analysis.

Conclusion

5-Aminofluorescein is a robust and versatile fluorescent dye with broad applications in
fluorescence microscopy. Its ability to be easily conjugated to biomolecules makes it a valuable
tool for researchers in cell biology, immunology, and drug development. The protocols and data
provided in these application notes offer a comprehensive guide for the successful
implementation of 5-Aminofluorescein in various microscopy-based assays. As with any
fluorescent probe, optimization of labeling and staining conditions is crucial for achieving high-
quality, reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015267?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

